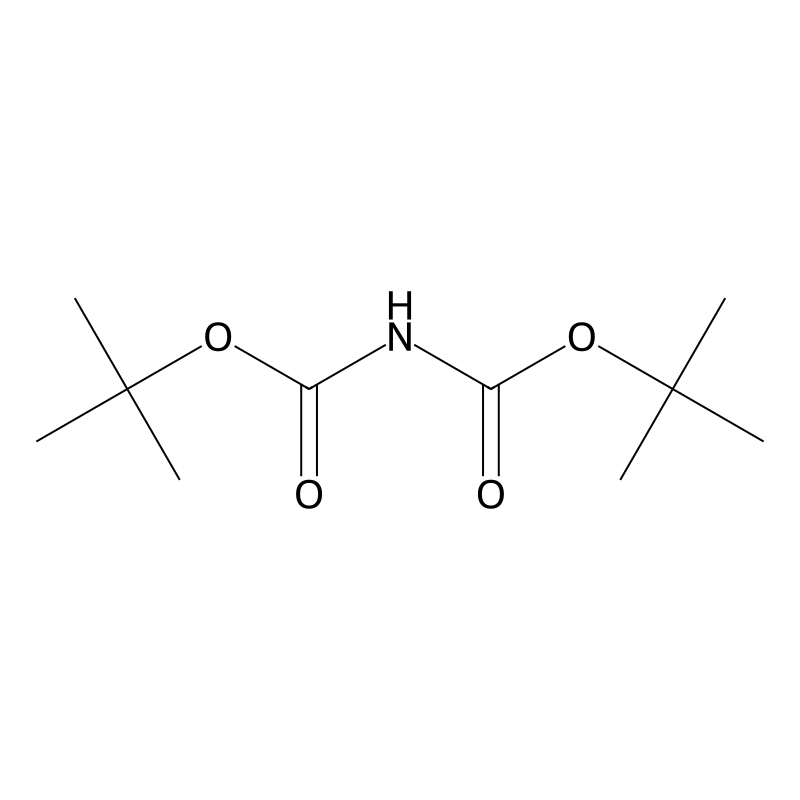Di-tert-butyl Iminodicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Diamines:
One of the primary applications of Di-tert-butyl iminodicarboxylate is the synthesis of diamines, which are organic compounds containing two amine groups (NH2). It serves as a precursor for various diamines through a process known as reductive amination. This involves reacting the compound with an amine and a reducing agent, resulting in the formation of a new diamine with the desired substitution pattern. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
Preparation of Building Blocks for Complex Molecules:
Di-tert-butyl iminodicarboxylate can be used to prepare valuable building blocks for the synthesis of more complex molecules. By reacting it with various starting materials, chemists can create functionalized intermediates containing specific chemical groups. These intermediates can then be further elaborated to form complex molecules like natural products, pharmaceuticals, and functional materials. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
Specific Examples:
Some specific examples of the use of Di-tert-butyl iminodicarboxylate in research include:
- Synthesis of trans-diamino-2-butene and cis-1,4-diamino-2-butene, which are important building blocks for various organic molecules. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
- Preparation of N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate, a key intermediate in the synthesis of certain pharmaceuticals. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
- Synthesis of specific fragments of complex natural products like tetrafibricin. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
Di-tert-butyl Iminodicarboxylate is an organic compound with the chemical formula C₁₀H₁₉N₄O₄. It appears as a white solid and is soluble in various organic solvents. This compound is primarily utilized as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides. It serves as an alternative to traditional methods such as the Gabriel synthesis, facilitating the formation of amines through a more efficient route .
DTBDMIC is classified as a skin and eye irritant [2]. Here are some safety precautions to consider when handling this compound:
- Wear protective gloves, eye protection, and clothing to prevent skin contact [2].
- Work in a well-ventilated fume hood.
- Wash hands thoroughly after handling.
- Dispose of waste according to appropriate regulations.
Data Source:
- Amine Formation: The compound can react with alkyl halides to yield primary amines. The typical procedure involves deprotonating Di-tert-butyl Iminodicarboxylate to form its potassium salt, followed by N-alkylation .
- Mitsunobu Reaction: It can also be employed in the Mitsunobu reaction, where alcohols are converted into amines through dehydration processes .
- Deprotection: The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions, allowing for the regeneration of free amines .
While specific biological activities of Di-tert-butyl Iminodicarboxylate are not extensively documented, its derivatives and related compounds have been studied for their potential roles in medicinal chemistry. The ability to form primary amines is crucial in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
Several synthesis methods for Di-tert-butyl Iminodicarboxylate have been reported:
- Direct Reaction with Alkyl Halides: This method involves reacting alkyl halides directly with Di-tert-butyl Iminodicarboxylate to produce protected amines. The reaction is typically carried out in solvents such as THF or acetonitrile at room temperature or mild heating conditions .
- Alternative Synthetic Routes: Other methods include using t-butyl oxamate in the presence of t-butyl alcohol or methanol, which can yield similar products .
Di-tert-butyl Iminodicarboxylate shares similarities with several other compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Di-tert-butyl Iminodicarboxylate | C₁₀H₁₉N₄O₄ | Efficient amine synthesis; versatile protecting group |
| Boc-anhydride | C₈H₁₄O₃ | Commonly used for amine protection but less reactive |
| Diethyl Malonate | C₈H₁₄O₄ | Used in similar reactions but less sterically hindered |
| N-Boc-2-pyrrolidine | C₉H₁₅NO₂ | Useful for nitrogen-containing heterocycles |
Di-tert-butyl Iminodicarboxylate stands out due to its steric hindrance and efficiency in forming stable intermediates, making it a preferred reagent in many synthetic pathways compared to its counterparts.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








